molecular formula C17H13F3N4O2S B4587524 2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4587524
M. Wt: 394.4 g/mol
InChI Key: LYCOQXFPIXOWCM-UHFFFAOYSA-N
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Description

2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C17H13F3N4O2S and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.07113133 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Herbicide Safeners

Compounds related to the one mentioned have been used in the study of herbicides and their safeners. For instance, the radiosynthesis of a chloroacetanilide herbicide ([phenyl-4-3H] acetochlor) and a dichloroacetamide safener for herbicides ([2, 2-dimethyl-3H]R-29148) are significant for understanding the metabolism and mode of action of these chemicals in agricultural settings (Latli & Casida, 1995).

Antimicrobial Screening

Another area of application is the synthesis and structural elucidation of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, which have been screened for antimicrobial, antifungal, and anti-tuberculosis activity. This research underscores the pharmaceutical potential of such compounds in developing new treatments (MahyavanshiJyotindra et al., 2011).

Biological Activities of Novel Triazole Compounds

The synthesis of triazole compounds containing thioamide groups has been explored, with studies indicating these compounds exhibit antifungal and plant growth-regulating activities. This highlights the versatility of such chemical structures in both agricultural and pharmaceutical contexts (Liu et al., 2005).

Antimicrobial and Hemolytic Activity

Research into 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives has shown significant antimicrobial activity, offering insights into new potential antimicrobial agents. These studies also assess the hemolytic activity, crucial for evaluating the safety of such compounds (Gul et al., 2017).

Anticancer Agents

Another intriguing application is the exploration of thiazolidin-4-one derivatives as potential antimicrobial agents. These compounds have been synthesized and tested in vitro for antibacterial and antifungal activities, demonstrating the potential of such structures in developing new anticancer agents (Baviskar et al., 2013).

Properties

IUPAC Name

2-[(5-oxo-4-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2S/c18-17(19,20)12-8-4-5-9-13(12)21-14(25)10-27-16-23-22-15(26)24(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCOQXFPIXOWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)NN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide

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